molecular formula C9H15BrN2O B13566728 3-(4-Bromo-3-ethyl-1-methyl-1h-pyrazol-5-yl)propan-1-ol

3-(4-Bromo-3-ethyl-1-methyl-1h-pyrazol-5-yl)propan-1-ol

Cat. No.: B13566728
M. Wt: 247.13 g/mol
InChI Key: RYVWPVIVGKSNOH-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4-position, an ethyl group at the 3-position, and a hydroxyl group attached to a propyl chain at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring.

    Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Alkylation: The brominated pyrazole is alkylated at the 3-position using an ethylating agent.

    Hydroxylation: Finally, the hydroxyl group is introduced at the 1-position of the propyl chain through a reaction with a suitable hydroxylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, or alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propanal.

    Reduction: Formation of 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxyl group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol
  • 3-(4-Fluoro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol
  • 3-(4-Iodo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol

Uniqueness

The presence of the bromine atom at the 4-position makes 3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol unique compared to its chloro, fluoro, and iodo analogs. The bromine atom imparts distinct reactivity and biological activity, making this compound valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H15BrN2O

Molecular Weight

247.13 g/mol

IUPAC Name

3-(4-bromo-5-ethyl-2-methylpyrazol-3-yl)propan-1-ol

InChI

InChI=1S/C9H15BrN2O/c1-3-7-9(10)8(5-4-6-13)12(2)11-7/h13H,3-6H2,1-2H3

InChI Key

RYVWPVIVGKSNOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1Br)CCCO)C

Origin of Product

United States

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